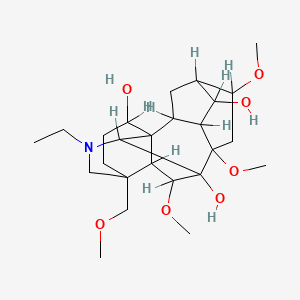
邻苯二甲酰基-DL-谷氨酸
概述
科学研究应用
N-邻苯二甲酰基-L-谷氨酸在科学研究中有多种应用,包括:
生物学: 研究其在生物活性肽合成中的作用。
医学: 由于其参与肽合成,正在研究其潜在的治疗应用。
工业: 用于生产特种化学品和制药产品。
作用机制
N-邻苯二甲酰基-L-谷氨酸的作用机制主要涉及其作为肽合成试剂的作用。 它通过充当L-谷氨酸氨基的保护基团来促进肽键的形成,从而允许发生选择性反应 . 邻苯二甲酰基可以在温和条件下被去除,从而使所需肽的形成成为可能。
生化分析
Biochemical Properties
2-Phthalimidoglutaric acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to inhibit the decarboxylation of L-glutamate, a critical reaction in cellular metabolism . This inhibition suggests that 2-Phthalimidoglutaric acid interacts with enzymes involved in glutamate metabolism, potentially affecting the overall metabolic flux within cells.
Cellular Effects
The effects of 2-Phthalimidoglutaric acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phthalimidoglutaric acid can inhibit the activity of brain glutamate dehydrogenase, impacting the metabolism of glutamate in neuronal cells . This inhibition can lead to alterations in cellular energy production and neurotransmitter synthesis, affecting overall cell function.
Molecular Mechanism
At the molecular level, 2-Phthalimidoglutaric acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as glutamate dehydrogenase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to a decrease in enzyme activity, affecting the metabolic pathways that rely on these enzymes. Additionally, 2-Phthalimidoglutaric acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phthalimidoglutaric acid can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions . Over time, the degradation of 2-Phthalimidoglutaric acid can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to 2-Phthalimidoglutaric acid in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Phthalimidoglutaric acid vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its inhibitory effects on specific enzymes . At higher doses, 2-Phthalimidoglutaric acid can induce toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Phthalimidoglutaric acid is involved in several metabolic pathways, primarily related to glutamate metabolism. It can be metabolized to form 2-(o-carboxybenzamido)glutaric acid, which further breaks down into glutamic acid and phthalic acid . These metabolic transformations indicate that 2-Phthalimidoglutaric acid can influence the levels of key metabolites within cells, potentially affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, 2-Phthalimidoglutaric acid is transported and distributed through interactions with specific transporters and binding proteins. It has been suggested that this compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the distribution of 2-Phthalimidoglutaric acid within tissues may be influenced by its interactions with cellular transporters, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Phthalimidoglutaric acid is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is likely directed by specific targeting signals or post-translational modifications that guide it to these compartments. The presence of 2-Phthalimidoglutaric acid in these subcellular locations can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
准备方法
合成路线和反应条件: N-邻苯二甲酰基-L-谷氨酸是通过邻苯二甲酸酐与L-谷氨酸在冰醋酸溶液中回流温度下缩合反应合成的 . 该反应通常涉及:
反应物: 邻苯二甲酸酐和L-谷氨酸。
溶剂: 冰醋酸。
条件: 回流温度。
工业生产方法: 在工业环境中,N-邻苯二甲酰基-L-谷氨酸的合成遵循类似的原理,但可能涉及更大规模的设备和优化的反应条件,以确保高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率。
化学反应分析
反应类型: N-邻苯二甲酰基-L-谷氨酸会发生各种化学反应,包括:
取代反应: 邻苯二甲酰基在特定条件下可以被取代。
肽合成: 它通常用于溶液相肽合成.
常见试剂和条件:
试剂: 邻苯二甲酸酐,L-谷氨酸,冰醋酸。
条件: 合成时的回流温度;根据所需肽,肽合成的特定条件。
主要产物:
肽: 当用于肽合成时,N-邻苯二甲酰基-L-谷氨酸会形成具有所需氨基酸序列的肽。
取代衍生物: 根据所用试剂和条件,可以形成各种取代衍生物。
相似化合物的比较
N-邻苯二甲酰基-L-谷氨酸可以与其他类似化合物进行比较,例如:
N-邻苯二甲酰基-DL-谷氨酸: N-邻苯二甲酰基-谷氨酸的D和L形式的消旋混合物.
N-邻苯二甲酰基-L-谷氨酸酐: 用作γ-谷氨酰转移试剂.
独特性: N-邻苯二甲酰基-L-谷氨酸由于其特定的立体化学(L-形式)及其在肽合成中的应用而具有独特性,这使其有别于其消旋体和酸酐对应物。
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884264 | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6349-98-0, 2301-52-2 | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-phthalimidoglutaric acid formed in the body?
A: 2-Phthalimidoglutaric acid is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. 2-Phthalimidoglutaric acid represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]
Q2: Is 2-phthalimidoglutaric acid found in embryos after thalidomide administration to pregnant animals?
A: Yes, research shows that 2-phthalimidoglutaric acid, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]
Q3: Does 2-phthalimidoglutaric acid contribute to thalidomide's teratogenic effects?
A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that 2-phthalimidoglutaric acid, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, 2-phthalimidoglutaric acid demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []
Q4: What are the potential mechanisms by which 2-phthalimidoglutaric acid might exert embryopathic effects?
A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of 2-phthalimidoglutaric acid. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []
Q5: Do all species exhibit the same sensitivity to 2-phthalimidoglutaric acid's potential embryopathic effects?
A: Research suggests species-specific differences in susceptibility. While 2-phthalimidoglutaric acid exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by 2-phthalimidoglutaric acid as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]
Q6: What analytical methods are used to study the metabolism and presence of 2-phthalimidoglutaric acid?
A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including 2-phthalimidoglutaric acid. This allows for the quantification and characterization of the various metabolic products. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
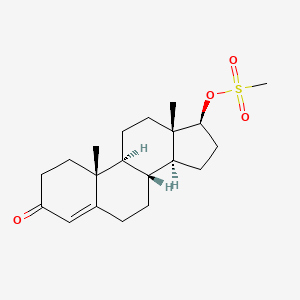
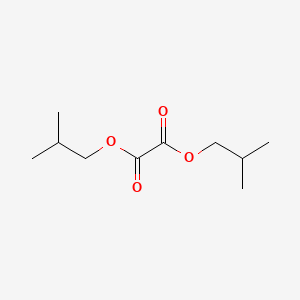
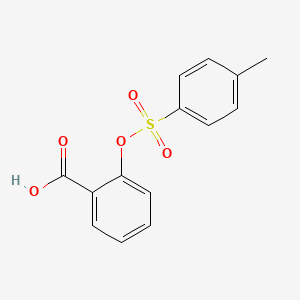

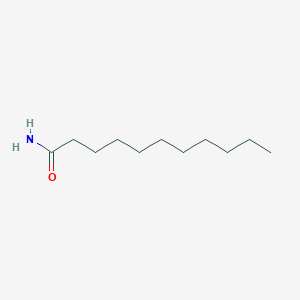

![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
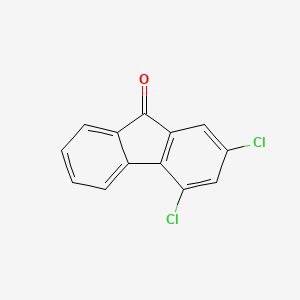

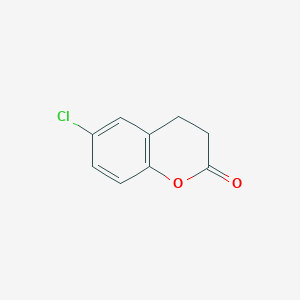
![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
![2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B1594501.png)

